molecular formula C21H23FN4O B3011600 2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone CAS No. 1421464-07-4

2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone

Cat. No.: B3011600
CAS No.: 1421464-07-4
M. Wt: 366.44
InChI Key: PXNYRUWZQYMAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23FN4O and its molecular weight is 366.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal and Antimicrobial Applications

Research on compounds with structural features similar to 2-(5-fluoro-1H-indazol-3-yl)-1-(4-phenethylpiperazin-1-yl)ethanone shows significant antifungal and antimicrobial properties. For example, the process development of Voriconazole, a broad-spectrum triazole antifungal agent, highlights the synthetic routes and chemical modifications aimed at enhancing its therapeutic efficacy (Butters et al., 2001). Similarly, a study on the synthesis, characterization, and antimicrobial activity of 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones demonstrates the potential of such compounds in combating microbial infections (Nagamani et al., 2018).

Cancer Research

The investigation of cytotoxic effects is a critical aspect of cancer research. A study on the synthesis of new 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ether Derivatives and their cytotoxic effects offers insights into the potential therapeutic applications of these compounds in treating various cancer types (Alagöz et al., 2021).

HIV-1 Attachment Inhibition

The development of inhibitors targeting HIV-1 attachment presents another research avenue. A series of potent HIV-1 attachment inhibitors based on 4-fluoro-6-azaindole derivatives showcases the structural activity relationships leading to improved pharmacokinetic profiles and therapeutic potential (Regueiro-Ren et al., 2013).

Neurokinin-1 (NK1) Receptor Antagonism

In the context of neurokinin-1 receptor antagonists, such as Aprepitant, research focuses on efficient synthetic routes and mechanisms for enhancing drug efficacy. An efficient synthesis of Aprepitant using a crystallization-induced diastereoselective transformation illustrates the innovative approaches in drug development (Brands et al., 2003).

Properties

CAS No.

1421464-07-4

Molecular Formula

C21H23FN4O

Molecular Weight

366.44

IUPAC Name

2-(5-fluoro-2H-indazol-3-yl)-1-[4-(2-phenylethyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C21H23FN4O/c22-17-6-7-19-18(14-17)20(24-23-19)15-21(27)26-12-10-25(11-13-26)9-8-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2,(H,23,24)

InChI Key

PXNYRUWZQYMAJI-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)CC3=C4C=C(C=CC4=NN3)F

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.